1H-Imidazole-2-carbothioamide
Overview
Description
1H-Imidazole-2-carbothioamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a thiocarbonyl group attached to the second position of the imidazole ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1H-Imidazole-2-carbothioamide is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to interact with a variety of targets, including enzymes like sarcosine oxidase and nitric oxide synthase, inducible . .
Mode of Action
Imidazole, the parent compound, is known to catalyze the oxidative demethylation of sarcosine and can also oxidize other secondary amino acids such as n-methyl-l-alanine
Biochemical Pathways
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Preparation Methods
The synthesis of 1H-Imidazole-2-carbothioamide can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles.
Marckwald Synthesis: This method involves the reaction of α-haloketones with formamide.
Amino Nitrile Method: This method involves the reaction of amino nitriles with carbon disulfide and subsequent cyclization.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Imidazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-2-carbothioamide has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Imidazole-2-carbothioamide can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxamide: This compound has a carboxamide group instead of a thiocarbonyl group, which affects its reactivity and applications.
1H-Imidazole-2-carboxaldehyde: This compound has a formyl group at the second position, making it useful in different synthetic applications.
1H-Imidazole-2-thiol: This compound has a thiol group, which imparts different chemical properties and reactivity compared to the thiocarbonyl group.
Properties
IUPAC Name |
1H-imidazole-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLSRXJCBEPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594402 | |
Record name | 1H-Imidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438554-23-5 | |
Record name | 1H-Imidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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